(+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
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Overview
Description
(+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound with a pyrrolidine ring substituted with a fluoro-phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-phenyl Group: The fluoro-phenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro-phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid: Lacks the hydrochloride salt form.
4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl: Similar structure but with a chlorine atom instead of fluorine.
4-(2-Fluoro-phenyl)-pyrrolidine-2-carboxylic acid-HCl: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
(+/-)-trans-4-(2-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIRKZZFPGHKK-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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